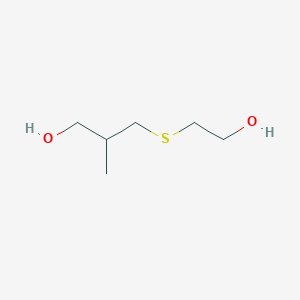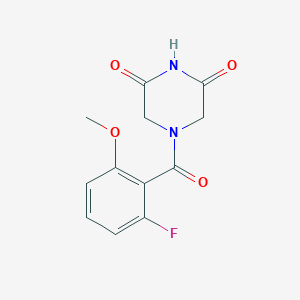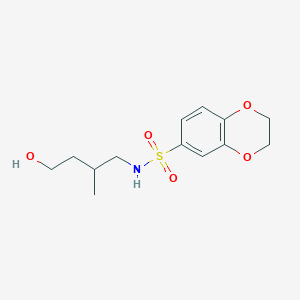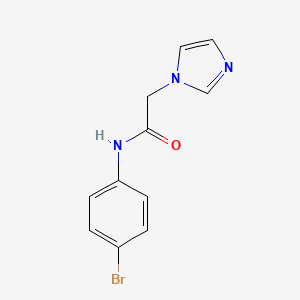
5-Methyl-3-thiahexane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-thiahexane-1,6-diol is a sulfur-containing organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is chiral, meaning it exists in two mirror-image forms. Its structure includes a thiol group and two hydroxyl groups, making it a versatile molecule for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-3-thiahexane-1,6-diol can be synthesized using different methods. One common method involves the reaction of 1,6-dibromohexane with sodium thiomethoxide. Another method includes the reaction of 1,6-dibromohexane with sodium sulfide in the presence of potassium carbonate. These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method may depend on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-thiahexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
5-Methyl-3-thiahexane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-thiahexane-1,6-diol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Thiahexane-1,6-diol: Lacks the methyl group at the 5-position.
5-Methyl-3-thiahexane-1,5-diol: Differs in the position of the hydroxyl groups.
5-Methyl-3-thiahexane-1,4-diol: Another positional isomer with different hydroxyl group placement.
Uniqueness
5-Methyl-3-thiahexane-1,6-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(2-hydroxyethylsulfanyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-6(4-8)5-9-3-2-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBBCGIQPEFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CSCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide](/img/structure/B7582431.png)
![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)
![N-[(S)-alpha-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7582444.png)
![4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione](/img/structure/B7582446.png)


![2-[(2-methyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7582471.png)
![5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7582476.png)
![[3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea](/img/structure/B7582482.png)

![Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate](/img/structure/B7582498.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]-2-methylpropan-1-ol](/img/structure/B7582505.png)
![N-[(3-methylimidazol-4-yl)methyl]-6-morpholin-4-ylpyridin-3-amine](/img/structure/B7582511.png)
![N-[3-[(3-ethylimidazol-4-yl)methylamino]-4-methoxyphenyl]acetamide](/img/structure/B7582520.png)
